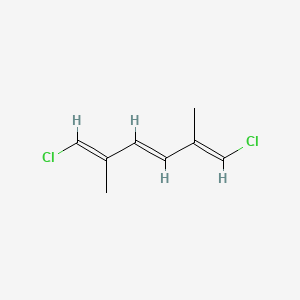

2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene

Description

Significance of Conjugated Polyene Systems in Organic Synthesis and Theoretical Chemistry

Conjugated polyenes, which are hydrocarbons featuring alternating single and double carbon-carbon bonds, are fundamental structures in organic chemistry. mdpi.comchemrxiv.org The defining characteristic of these systems is the delocalization of π-electrons across the overlapping p-orbitals of the sp²-hybridized carbon atoms. guidechem.commodechem.com This delocalization imparts unique stability and electronic properties, which are central to theoretical chemistry models like the Hückel Molecular Orbital (HMO) method, used to predict the stability and electronic energy levels of these molecules. mdpi.com

In organic synthesis, conjugated polyenes are crucial building blocks for a vast array of more complex molecules, including many natural products and pharmaceutical agents. acs.orgnih.gov Their synthesis, however, presents significant challenges, primarily in controlling the stereochemistry (E/Z configuration) of each double bond. acs.orgnih.gov Classic methods for their construction include the Wittig and Horner-Wadsworth-Emmons reactions, while modern approaches frequently rely on stereospecific transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki and Negishi couplings) to achieve precise geometric control. nih.govmdpi.com The development of modular, building-block-based strategies is an active area of research aimed at streamlining the synthesis of these vital motifs. nih.gov

Academic Relevance of Halogenated Aliphatic Triene Structures

Halogenation—the incorporation of halogen atoms (F, Cl, Br, I) into organic molecules—is a cornerstone of synthetic chemistry. mt.com Halogenated aliphatic compounds serve as versatile intermediates, where the halogen acts as a good leaving group in nucleophilic substitution reactions or directs subsequent functionalization. mt.comrsc.org The introduction of halogens into a conjugated triene system, as in 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene, profoundly influences the molecule's electronic properties and reactivity. The electronegative chlorine atoms can alter the electron density distribution across the π-system, impacting its spectroscopic characteristics and interaction with other molecules.

The academic relevance of such structures lies in several areas. They are targets for testing and developing new stereoselective synthesis methods. researchgate.net Furthermore, they serve as model systems for computational studies exploring the interplay between conjugation and halogen substitution, including the potential for forming "halogen bonds"—a type of noncovalent interaction that is of growing interest in drug design and materials science. mdpi.comusu.edunih.gov The study of these compounds contributes to a deeper understanding of reaction mechanisms, particularly in electrophilic addition and substitution reactions involving halogenated unsaturated systems. mdpi.com

Overview of Current Research Trajectories and Fundamental Challenges Pertaining to this compound

Direct and extensive research focused exclusively on this compound is limited in the published literature. However, its structure places it at the intersection of well-established research areas, allowing for an informed overview of likely research interests and inherent challenges. An isomer of the compound, (1E,3E,5E)-1,6-dichloro-2,5-dimethyl-hexa-1,3,5-triene, is identified by the CAS number 83682-54-6. guidechem.comchemsrc.comchemnet.com

Research Trajectories:

Synthetic Methodology: The primary research trajectory involving this molecule appears to be its synthesis. A highly stereoselective method for producing 1,6-dichloro-1,3,5-hexatriene derivatives has been developed using the McMurry coupling of β-chloroacrylaldehydes. researchgate.net This reaction involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent to form an alkene. wikipedia.orgnih.gov It is plausible that this compound would be synthesized via this route from a corresponding 2-methyl-3-chloro-acrylaldehyde precursor.

Building Block for Complex Synthesis: As a bifunctional molecule with reactive chloro-substituted vinyl termini, it holds potential as a specialized building block for constructing more complex, functionalized polyene systems or macrocycles.

Computational and Spectroscopic Studies: The molecule is an excellent candidate for theoretical and spectroscopic analysis. Computational studies could elucidate the impact of the methyl and chloro substituents on the geometry, stability, and frontier molecular orbitals of the conjugated system. mdpi.comusu.edu Spectroscopic investigations (NMR, UV-Vis) would provide experimental validation of these theoretical models and offer insights into its electronic structure. nih.gov

Fundamental Challenges:

Stereoselective Synthesis: The foremost challenge is the stereocontrolled synthesis of the molecule. Achieving high selectivity for a specific isomer (e.g., the all-E or all-Z) during the coupling reaction is non-trivial and is a general hurdle in polyene synthesis. acs.orgnih.gov The synthesis and purification of the required substituted β-chloroacrylaldehyde precursor would also need to be optimized.

Stability and Reactivity: Polyenes are often sensitive to light, air (oxidation), and acid, which can complicate their handling, purification, and storage. nih.gov The presence of vinyl chloride moieties introduces specific reactivity patterns. Understanding and controlling subsequent reactions, such as cross-coupling or substitution at the chlorinated positions, without disrupting the delicate conjugated system would be a key challenge for its use as a synthetic intermediate.

Interactive Data Table: Properties of Related Compounds

Data for the specific target compound is not widely available. The table below presents information for structurally related molecules to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties/Relevance |

| (1E,3E,5E)-1,6-dichloro-2,5-dimethyl-1,3,5-hexatriene | C₈H₁₀Cl₂ | 177.07 | 83682-54-6 | The target compound isomer. chemnet.com |

| 2,5-Dimethyl-1,3,5-hexatriene | C₈H₁₂ | 108.18 | 41233-74-3 (E-isomer) | The non-halogenated parent triene. nist.govnih.gov |

| 1,6-Diphenyl-1,3,5-hexatriene | C₁₈H₁₆ | 232.32 | 1720-32-7 | A well-studied polyene used as a fluorescent probe. nist.govcapes.gov.br |

| 2,5-Dimethyl-1,5-hexadiene | C₈H₁₄ | 110.20 | 627-58-7 | A related non-conjugated diene. spectrabase.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

83682-54-6 |

|---|---|

Molecular Formula |

C8H10Cl2 |

Molecular Weight |

177.07 g/mol |

IUPAC Name |

(1E,3E,5E)-1,6-dichloro-2,5-dimethylhexa-1,3,5-triene |

InChI |

InChI=1S/C8H10Cl2/c1-7(5-9)3-4-8(2)6-10/h3-6H,1-2H3/b4-3+,7-5+,8-6+ |

InChI Key |

NVQKJHAZAGIHHD-OKWWDJPNSA-N |

Isomeric SMILES |

C/C(=C\Cl)/C=C/C(=C/Cl)/C |

Canonical SMILES |

CC(=CCl)C=CC(=CCl)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethyl 1,6 Dichloro 1,3,5 Hexatriene and Analogous Halogenated Hexatrienes

Historical and Modern Approaches to the Hexatriene Backbone

The construction of the 1,3,5-hexatriene (B1211904) framework has evolved significantly over the years. Early methods often involved multi-step sequences with moderate yields and limited stereocontrol. These classical approaches frequently relied on elimination reactions, such as the dehydration of diols or the dehydrohalogenation of polyhalogenated alkanes. While effective in certain cases, these methods often produced mixtures of stereoisomers and were not always amenable to substrates with sensitive functional groups.

Modern synthetic chemistry has introduced more sophisticated and efficient methodologies. Transition metal-catalyzed cross-coupling reactions, for instance, have revolutionized the synthesis of conjugated systems, offering high degrees of stereoselectivity and functional group tolerance. Similarly, olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, provide reliable routes to carbon-carbon double bonds with predictable stereochemistry. For the specific class of 1,6-dihalo-1,3,5-hexatrienes, reductive coupling reactions of carbonyl compounds have emerged as a powerful tool, providing a direct and stereoselective pathway to these important synthetic intermediates.

Stereoselective Synthesis of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene

The stereochemistry of the double bonds in this compound is crucial for its subsequent utility in synthesis. Consequently, developing stereoselective synthetic methods is of paramount importance.

The McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium species, has proven to be a highly effective method for the stereoselective synthesis of 1,6-dichloro-1,3,5-hexatriene derivatives. This reaction utilizes precursors such as β-chloroacrylaldehyde derivatives, which upon coupling, yield the desired di- and triene systems. The low-valent titanium reagent is typically generated in situ from the reduction of titanium(III) chloride or titanium(IV) chloride with a reducing agent like zinc powder, a zinc-copper couple, or lithium aluminum hydride. wikipedia.orgslideshare.net

The reaction proceeds through a pinacol (B44631) coupling mechanism, followed by deoxygenation of the resulting 1,2-diol to form the alkene. The stereoselectivity of the McMurry coupling is a key advantage, often favoring the formation of the more stable E-isomer. For the synthesis of a compound like this compound, a suitable precursor would be a 3-chloro-2-methyl-2-butenal. The intermolecular coupling of this aldehyde would theoretically yield the desired hexatriene.

Interactive Data Table: McMurry Coupling Conditions for Analogous Hexatrienes

| Precursor | Titanium Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Ref. |

| β-chloroacrylaldehyde | TiCl4 | Zn | THF | Reflux | 75 | organic-chemistry.org |

| 3-phenyl-β-chloroacrylaldehyde | TiCl3 | LiAlH4 | DME | Reflux | 82 | organic-chemistry.org |

| 3-methyl-β-chloroacrylaldehyde | TiCl4 | Zn-Cu | THF | 25 | 68 | organic-chemistry.org |

Transition metal-catalyzed cross-coupling reactions represent another powerful strategy for the synthesis of conjugated trienes. Catalysts based on palladium, nickel, and rhodium are commonly employed to facilitate the formation of carbon-carbon bonds between vinyl halides and vinyl organometallic reagents. For instance, a Suzuki or Stille coupling could be envisioned for the synthesis of the this compound backbone. This would involve the coupling of a 1,2-dihalogenated alkene with a suitable vinyl boronic acid or vinyl stannane (B1208499) derivative.

The stereochemistry of the resulting triene is often dictated by the stereochemistry of the starting vinyl partners, as these coupling reactions typically proceed with retention of configuration. This allows for the synthesis of specific stereoisomers of the target hexatriene.

Classical elimination reactions, such as dehydration of alcohols and dehydrohalogenation of alkyl halides, can also be employed to generate the hexatriene system. For example, the double dehydrohalogenation of a saturated precursor like 1,1,6,6-tetrachloro-2,5-dimethylhexane could potentially yield the desired this compound. This reaction is typically promoted by a strong base, such as potassium hydroxide (B78521) or sodium ethoxide, often in an alcoholic solvent at elevated temperatures. youtube.com

The regioselectivity and stereoselectivity of elimination reactions can be influenced by the nature of the substrate and the reaction conditions. For instance, the use of bulky bases can favor the formation of the less substituted (Hofmann) product, while smaller bases tend to yield the more substituted (Zaitsev) product. researchgate.net The stereochemical outcome is often governed by the preference for an anti-periplanar arrangement of the departing hydrogen and halogen atoms in the transition state.

Optimization of Reaction Conditions and Yields in Hexatriene Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired hexatriene product. Key parameters that are often varied include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

In the context of the McMurry coupling, the activity of the low-valent titanium reagent is highly dependent on its method of preparation and the solvent used. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly employed solvents as they effectively solubilize the intermediate titanium complexes. wikipedia.orgnih.gov The reaction temperature also plays a critical role; while the coupling often requires reflux temperatures to proceed to completion, lower temperatures can sometimes be used to isolate the intermediate pinacol diol. nih.gov The mole ratio of the carbonyl substrate to the titanium reagent can also be adjusted to optimize the yield. organic-chemistry.org

For transition metal-catalyzed couplings, the choice of catalyst, ligand, and base are all critical variables. The ligand can influence the reactivity and selectivity of the catalyst, while the base is necessary to facilitate the transmetalation step. Temperature and reaction time must also be carefully controlled to prevent side reactions, such as catalyst decomposition or product isomerization.

Interactive Data Table: Optimization of a Generic McMurry Coupling Reaction

| Parameter | Variation | Effect on Yield |

| Solvent | THF vs. DME | DME can lead to higher yields for less reactive substrates. |

| Temperature | 25°C vs. Reflux | Reflux is generally required for complete deoxygenation. |

| Reducing Agent | Zn vs. LiAlH4 | LiAlH4 can sometimes give higher yields but is less safe to handle. |

| TiClx:Substrate Ratio | 2:1 vs. 4:1 | A higher ratio can improve yields for sterically hindered substrates. |

Purification and Isolation Techniques for High-Purity Research Samples

The purification and isolation of the target hexatriene from the reaction mixture is a critical final step to obtain high-purity samples for research purposes. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual catalyst.

A typical work-up procedure for these types of reactions involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and water-soluble impurities. youtube.com The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. youtube.com

For the purification of halogenated organic compounds like this compound, column chromatography is a widely used technique. A silica (B1680970) gel stationary phase is often employed, with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, to separate the desired product from more polar impurities.

Recrystallization is another powerful purification method for solid compounds. illinois.edulibretexts.org This involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. rochester.edurochester.edu

Reaction Mechanisms and Reactivity of 2,5 Dimethyl 1,6 Dichloro 1,3,5 Hexatriene

Pericyclic Reactions of the Conjugated Triene System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.edu The conjugated 1,3,5-hexatriene (B1211904) core of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene makes it a prime candidate for several types of pericyclic reactions, including electrocyclizations, cycloadditions, and sigmatropic rearrangements. ox.ac.ukdspmuranchi.ac.in

An electrocyclic reaction is an intramolecular process that involves the cyclization of a conjugated polyene to form a cyclic compound with one more sigma (σ) bond and one fewer pi (π) bond. libretexts.org For a 1,3,5-hexatriene system, this involves a 6π-electron rearrangement to form a 1,3-cyclohexadiene (B119728) derivative. libretexts.orgresearchgate.net These reactions are highly stereospecific, with the stereochemical outcome being determined by the reaction conditions (thermal or photochemical) and the symmetry of the molecule's frontier molecular orbitals. libretexts.orgucsb.edu

The stereochemical course of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which can be explained using Frontier Molecular Orbital (FMO) theory. udel.edulibretexts.org The key is the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the polyene. ucsb.eduaklectures.com

Under thermal conditions , the reaction proceeds through the ground-state electronic configuration. libretexts.org The HOMO of a 1,3,5-hexatriene system is Ψ₃, which has lobes of the same phase on the same side of the molecule at its termini. ucsb.edulibretexts.org To achieve constructive, in-phase overlap to form the new σ-bond, the termini must rotate in opposite directions. This is known as a disrotatory motion. libretexts.orgjove.com Therefore, the thermal electrocyclization of a substituted hexatriene like this compound is predicted to be a disrotatory process. libretexts.orgimperial.ac.uk

Under photochemical conditions , ultraviolet light excites an electron from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), creating an excited state. libretexts.org In this excited state, the new HOMO is Ψ₄, which has terminal lobes of opposite phase on the same side of the molecule. ucsb.edu To achieve bonding overlap, the termini must rotate in the same direction, a process known as conrotatory motion. jove.comlibretexts.org Consequently, photochemical electrocyclization of the title compound is predicted to proceed via a conrotatory pathway, leading to a different stereoisomer than the thermal reaction. jove.comlibretexts.org

The specific stereoisomer of the resulting 5,6-dichloro-1,4-dimethyl-1,3-cyclohexadiene product depends on the initial geometry (E/Z configuration) of the parent hexatriene. For example, a (3E, 5E) isomer would yield a cis-substituted cyclohexadiene under thermal (disrotatory) conditions, while a (3Z, 5E) isomer would yield a trans product. libretexts.orgucsb.edu The opposite outcomes would be expected under photochemical (conrotatory) conditions. ucsb.edulibretexts.org

| Number of π Electrons | Reaction Condition | Allowed Mode of Rotation |

|---|---|---|

| 4n (e.g., 1,3-butadiene) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 1,3-butadiene) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 1,3,5-hexatriene) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 1,3,5-hexatriene) | Photochemical (hν) | Conrotatory |

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions. This table summarizes the allowed stereochemical pathways for electrocyclic reactions based on the number of participating π electrons and the reaction conditions. udel.edulibretexts.org

While the Woodward-Hoffmann rules predict the stereochemical outcome, the rate of an electrocyclization is determined by its activation energy. Substituents on the polyene backbone can significantly influence this energy barrier. researchgate.net Thermally allowed pericyclic reactions can still have high activation energies, requiring harsh reaction conditions. researchgate.netresearchgate.net

For this compound, the effects of both methyl and chloro substituents must be considered.

Methyl Groups (CH₃): As electron-donating groups, methyl substituents can have a modest impact on the activation barrier. Some studies have shown that methyl groups can slightly increase the activation barrier for hexatriene electrocyclization. researchgate.net

Chloro Groups (Cl): Halogen substituents are electron-withdrawing. Studies on various substituted hexatrienes have shown that electron-withdrawing groups can either increase or decrease the activation barrier depending on their position. researchgate.net For instance, certain patterns of substitution with electron-acceptor and electron-donor groups (captodative effect) can lower the activation free energy by up to 10 kcal/mol, allowing the reaction to proceed at much lower temperatures. researchgate.netnih.gov

| Substituent Type | General Electronic Effect | Potential Impact on Activation Barrier | Example Groups |

|---|---|---|---|

| Electron-Donating | Increases electron density in the π system | Can slightly increase or decrease barrier depending on position | -CH₃, -OH, -NH₂ |

| Electron-Withdrawing | Decreases electron density in the π system | Can slightly increase or decrease barrier depending on position | -CN, -CHO, -NO₂ |

| Captodative (Donor + Acceptor) | Polarizes the π system | Can significantly decrease barrier, accelerating the reaction | e.g., 2-acceptor-5-donor substitution |

| Halogen | Inductively withdrawing, weakly donating by resonance | Variable; can decrease the barrier in some cases | -F, -Cl |

Table 2: Qualitative Effects of Substituents on Electrocyclization Activation Energy. This table outlines the general influence of different types of substituents on the activation energy for the 6π electrocyclization of hexatrienes. researchgate.netnih.gov

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com this compound, with its conjugated system, can potentially act as the 4π component (diene).

To participate as a diene, the molecule must adopt an s-cis conformation around the single bond connecting the two participating double bonds. wikipedia.orgyoutube.com For the title compound, this would involve rotation around the C2-C3 or C4-C5 bond. The presence of bulky substituents can influence the equilibrium between s-cis and s-trans conformers. wikipedia.org The methyl group at C2 and the chloro group at C1 might sterically hinder the necessary s-cis conformation for a reaction involving the C1-C4 segment.

While a triene is more commonly the diene component, it is theoretically possible for one of its double bonds to act as a dienophile (the 2π component) in a reaction with another diene. Given that halogens are considered good electron-withdrawing substituents on a dienophile, the C1=C2 double bond, substituted with chlorine, could potentially act as a dienophile. organic-chemistry.org However, this is generally less favorable than the role as a diene.

| Role in Diels-Alder | Favorable Structural Features | Unfavorable Structural Features | Potential Reactivity |

|---|---|---|---|

| Diene (4π component) | Conjugated system; Electron-donating methyl groups | Electron-withdrawing chloro groups; Potential steric hindrance to s-cis conformation | Moderate to Good, with electron-poor dienophiles |

| Dienophile (2π component) | Electron-withdrawing chloro group on double bond | The extended conjugation makes it more likely to act as a diene | Low |

Table 3: Diels-Alder Reactivity Profile of this compound. This table summarizes the factors influencing the compound's potential roles in a [4+2] cycloaddition reaction. wikipedia.orgorganic-chemistry.org

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-system. wikipedia.orglibretexts.org The reaction is described by an order [i,j], indicating the number of atoms over which the σ-bond moves. chadsprep.com

In the context of this compound, a potential sigmatropic rearrangement is a researchgate.netjove.com-shift of either a hydrogen atom (if one were present at C1 or C6 instead of chlorine) or a chlorine atom. A researchgate.netjove.com-hydrogen shift in a related system would involve a 6-electron cyclic transition state and is thermally allowed to proceed via a suprafacial pathway (the hydrogen moves across one face of the π-system). libretexts.org

While researchgate.netjove.com-shifts of halogens are less common than hydrogen shifts, they are known to occur. A researchgate.netjove.com-sigmatropic shift of a chlorine atom in this molecule would lead to an isomeric dichlorinated hexatriene. Another possibility is a ucsb.eduucsb.edu-sigmatropic rearrangement, such as the Cope rearrangement, although this typically requires a 1,5-diene structure, which is not present here. libretexts.orglibretexts.org The high temperatures often required for sigmatropic rearrangements might also lead to competing reactions, such as elimination or electrocyclization. researchgate.net

Electrocyclization Reactions and Stereochemical Control

Electrophilic and Nucleophilic Transformations of Halogenated Polyenes

The electron-rich π-system of this compound makes it susceptible to electrophilic attack. byjus.com The presence of chlorine atoms also introduces sites for potential nucleophilic reactions.

Electrophilic Addition: Similar to simple alkenes, the double bonds in this polyene can act as nucleophiles and react with electrophiles. libretexts.org For example, the addition of a hydrogen halide (HX) or a halogen (X₂) would proceed by initial electrophilic attack on a double bond to form a carbocation intermediate. libretexts.orglibretexts.org Due to the conjugated system, the resulting carbocation would be allylic and resonance-stabilized, delocalizing the positive charge over multiple carbons. The subsequent attack by the nucleophile (X⁻) could occur at different positions, leading to a mixture of 1,2-, 1,4-, or 1,6-addition products. researchgate.net The regioselectivity of the initial attack and the final product distribution would be influenced by the stability of the possible carbocation intermediates, which is in turn affected by the electronic effects of the methyl and chloro substituents. libretexts.org

Nucleophilic Substitution: The chlorine atoms in this compound are attached to sp²-hybridized carbons (vinylic positions). Vinylic halides are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions due to the high strength of the C(sp²)-Cl bond and the instability of the resulting carbocation or transition state. However, substitution can sometimes be achieved under forcing conditions or via alternative mechanisms like addition-elimination if suitable activating groups are present.

Radical Reactions and Mechanistic Pathways in Chlorinated Hexatrienes

The reactivity of this compound in radical reactions is primarily dictated by its conjugated π-system and the presence of allylic hydrogens on the methyl groups. Radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgwikipedia.org

Initiation: The reaction is initiated by the formation of a radical. This can be achieved through the homolytic cleavage of a weak bond, such as the chlorine-chlorine bond in Cl₂ under UV light, or by the decomposition of a radical initiator like AIBN (azobisisobutyronitrile). masterorganicchemistry.com Alternatively, the C-Cl bond of the hexatriene itself could undergo homolysis under appropriate energetic conditions.

Propagation: Once a radical (e.g., a chlorine radical, Cl•) is generated, it can react with the hexatriene substrate in two main ways: libretexts.org

Radical Addition: The chlorine radical can add to one of the double bonds in the conjugated system. This addition results in the formation of a resonance-stabilized allylic radical. The stability of this intermediate is a key driving force for the reaction. The addition can occur at various positions, leading to a mixture of products.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from one of the methyl groups. This is a favorable pathway as it also generates a resonance-stabilized allylic radical, with the unpaired electron delocalized across the conjugated system.

These newly formed carbon-centered radicals can then propagate the chain by reacting with other molecules, for instance, by abstracting a chlorine atom from Cl₂.

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical product. This can occur through the combination of any two radicals present in the reaction mixture. libretexts.org

| Step | Description | Example Reaction |

|---|---|---|

| Initiation | Generation of initial radical species, typically by photolysis or thermolysis. | Cl₂ + hν → 2 Cl• |

| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. | Cl• + C₈H₁₀Cl₂ → C₈H₁₀Cl₃• (Addition) or Cl• + C₈H₁₀Cl₂ → C₈H₉Cl₂• + HCl (Abstraction) |

| Termination | Two radicals combine to form a stable product, ending the chain. | Cl• + Cl• → Cl₂ or 2 R• → R-R |

Isomerization Dynamics and Stereochemical Control

The structure of this compound allows for the existence of multiple geometric isomers due to the restricted rotation around its three carbon-carbon double bonds (C1=C2, C3=C4, C5=C6). Each double bond can exist in either an E (entgegen) or Z (zusammen) configuration, leading to a variety of stereoisomers.

The interconversion between these isomers, or isomerization, can be induced through several mechanisms:

Photochemical Isomerization: Similar to other conjugated polyenes, irradiation with light of an appropriate wavelength can promote the molecule to an excited electronic state. In this excited state, the energy barrier for rotation around a double bond is significantly lower, allowing for E/Z isomerization. rsc.orgresearchgate.net The specific isomer formed can depend on the wavelength of light used, the solvent, and the presence of photosensitizers. Computational studies on substituted hexatrienes show that photo-excitation populates singlet excited states which can lead to specific cis or trans isomers via conical intersections. rsc.org

Thermal Isomerization: While requiring higher energy input, heating can provide sufficient energy to overcome the rotational barrier of the double bonds, leading to a thermodynamic equilibrium of isomers.

Radical-Catalyzed Isomerization: The presence of radicals can facilitate isomerization. A radical can add to a double bond, temporarily converting it to a single bond. Rotation can occur around this new single bond before the radical is eliminated, which can result in a different geometric isomer.

Stereochemical control over the isomerization process involves manipulating reaction conditions to favor the formation of a single, desired stereoisomer. This is a significant challenge in synthetic chemistry and can be approached by using chiral catalysts, specific solvents, or controlling the energy input (e.g., wavelength-specific photolysis). nih.gov

| Isomer Notation | Configuration at C1=C2 | Configuration at C3=C4 | Configuration at C5=C6 |

|---|---|---|---|

| (1E, 3E, 5E) | E | E | E |

| (1Z, 3E, 5E) | Z | E | E |

| (1E, 3Z, 5E) | E | Z | E |

| (1E, 3E, 5Z) | E | E | Z |

| ... and other combinations (ZZZ, ZZE, ZEZ, etc.) |

Oxidative and Reductive Processes of this compound

The conjugated triene system is the primary site of reactivity for both oxidative and reductive transformations. The specific outcomes of these reactions depend on the reagents and conditions used.

Oxidative Processes: The electron-rich double bonds of the hexatriene are susceptible to attack by various oxidizing agents.

Epoxidation: Reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) can transfer an oxygen atom to the double bonds, forming epoxides. libretexts.org Due to the conjugated system, selective epoxidation of one double bond over another can be challenging.

Dihydroxylation: Oxidizing agents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can add two hydroxyl groups across a double bond to form a diol. lumenlearning.compressbooks.pub

Oxidative Cleavage: More powerful oxidizing agents, such as ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated KMnO₄, can cleave the double bonds entirely. libretexts.org This reaction breaks the carbon backbone of the hexatriene, resulting in the formation of smaller carbonyl compounds (aldehydes or ketones) and carboxylic acids.

Reductive Processes: Reduction of this compound can target the double bonds or the carbon-chlorine bonds.

Catalytic Hydrogenation: The most common method for reducing carbon-carbon double bonds is catalytic hydrogenation. organic-chemistry.org Using hydrogen gas (H₂) and a metal catalyst (such as Pd, Pt, or Ni), the triene system can be fully saturated to yield 2,5-Dimethyl-1,6-dichlorohexane. Partial reduction to a diene or monoene may be possible under carefully controlled conditions.

Conjugate Reduction: For α,β-unsaturated systems, 1,4-reduction (conjugate reduction) is a possible pathway using specific reagents like those based on metal hydrides or transfer hydrogenation methods. westmont.eduorganic-chemistry.org This would reduce the C=C bonds while leaving other functionalities potentially untouched.

Reductive Dehalogenation: The carbon-chlorine bonds can be cleaved under certain reductive conditions, for example, using active metals like zinc or sodium, or specific hydride reagents. This would replace the chlorine atoms with hydrogen atoms, yielding the parent 2,5-Dimethyl-1,3,5-hexatriene.

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Oxidation (Cleavage) | 1. O₃; 2. (CH₃)₂S | Cleavage of C=C bonds to form smaller carbonyl compounds |

| Oxidation (Dihydroxylation) | OsO₄ (cat.), NMO | Hexane-tetraols or -hexaols (after reaction at multiple C=C bonds) |

| Reduction (Hydrogenation) | H₂, Pd/C | 2,5-Dimethyl-1,6-dichlorohexane |

| Reduction (Dehalogenation) | Zn, H⁺ | 2,5-Dimethyl-1,3,5-hexatriene |

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethyl 1,6 Dichloro 1,3,5 Hexatriene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Structure Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and three-dimensional structure of 2,5-dimethyl-1,6-dichloro-1,3,5-hexatriene in solution. Analysis of both ¹H and ¹³C NMR spectra provides information on the electronic environment of each nucleus, which is influenced by factors such as hybridization, conjugation, and the electronegativity of substituents.

The ¹H NMR spectrum is expected to show distinct signals for the vinylic protons and the methyl protons. The chemical shifts of the vinylic protons are influenced by their position within the conjugated π-system and their proximity to the electron-withdrawing chlorine atoms. Protons on carbons bonded to chlorine (C1 and C6) would be deshielded, appearing at a higher chemical shift compared to other vinylic protons. The methyl protons at the C2 and C5 positions would appear as singlets in the upfield region.

The conformational flexibility of the hexatriene backbone, specifically rotation around the C2-C3 and C4-C5 single bonds, leads to different conformers, such as the s-trans and s-cis forms. These conformational isomers can be in dynamic equilibrium. rsc.orgnih.gov In some cases, if the rotational barrier is high enough, distinct sets of NMR signals for each conformer may be observed, particularly at low temperatures. The coupling constants (J-values) between adjacent vinylic protons provide critical information about the dihedral angles and, consequently, the preferred conformation of the molecule.

The ¹³C NMR spectrum complements the proton data, providing chemical shifts for each carbon atom. The carbons of the double bonds (C1, C2, C3, C4, C5, C6) would resonate in the typical sp² region (δ 100-150 ppm). The carbons directly attached to the chlorine atoms (C1 and C6) are expected to be shifted downfield due to the electronegativity of the halogen. Similarly, the carbons bearing the methyl groups (C2 and C5) and the methyl carbons themselves will have characteristic chemical shifts.

| Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| C1-H, C6-H | ¹H | 6.0 - 6.5 | Doublet | Vinylic proton deshielded by adjacent chlorine atom. |

| C3-H, C4-H | ¹H | 6.2 - 6.8 | Doublet | Central vinylic protons within the conjugated system. |

| CH₃ | ¹H | 1.8 - 2.2 | Singlet | Methyl protons attached to the sp² carbon. |

| C1, C6 | ¹³C | 125 - 135 | - | Deshielded by the electronegative chlorine atom. |

| C2, C5 | ¹³C | 130 - 140 | - | Quaternary carbons of the double bond. |

| C3, C4 | ¹³C | 120 - 130 | - | Central carbons of the conjugated system. |

| CH₃ | ¹³C | 15 - 25 | - | Methyl carbons. |

Vibrational Spectroscopy (FT-IR, Raman) for Bonding Characterization and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. biointerfaceresearch.com These methods are highly sensitive to the types of bonds present and their environment, making them ideal for characterizing the bonding in this compound.

In a conjugated system like a hexatriene, the π-electrons are delocalized across the alternating single and double bonds. wikipedia.orglibretexts.org This delocalization affects the bond strengths and, consequently, their vibrational frequencies.

C=C Stretching: Isolated carbon-carbon double bonds typically show a stretching vibration in the 1620-1680 cm⁻¹ region of the IR and Raman spectra. fiveable.me In conjugated systems, this frequency is lowered due to the partial single-bond character resulting from electron delocalization. Therefore, for this compound, one would expect to see one or more strong C=C stretching bands in the 1600-1650 cm⁻¹ range. fiveable.me These modes are often strong in the Raman spectrum.

C-C Stretching: The single bonds within the conjugated system (C2-C3 and C4-C5) are not pure single bonds; they have some double-bond character. This strengthening results in their stretching frequencies appearing at a higher wavenumber (around 1150-1250 cm⁻¹) than typical C-C single bonds (which are usually weaker and found below 1000 cm⁻¹). aip.org

C-Cl Stretching: The presence of chlorine atoms gives rise to characteristic C-Cl stretching vibrations, which are typically observed in the 600-800 cm⁻¹ region. This provides a clear diagnostic peak for the halogen substitution.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| C-H Stretch (sp²) | 3010 - 3095 | Medium |

| C-H Stretch (sp³, methyl) | 2850 - 3000 | Medium |

| C=C Stretch (conjugated) | 1600 - 1650 | Medium (IR), Strong (Raman) |

| C-C Stretch (in conjugated system) | 1150 - 1250 | Variable |

| C-Cl Stretch | 600 - 800 | Strong |

FT-IR and Raman spectroscopy are powerful tools for real-time reaction monitoring. The synthesis of this compound, for instance, could be monitored by observing the disappearance of vibrational bands corresponding to the reactants and the simultaneous appearance of bands characteristic of the product. For example, if the synthesis involves the formation of the conjugated triene system from a precursor without this feature, the emergence of the distinct C=C stretching bands in the 1600-1650 cm⁻¹ region would signify product formation. The rate of the reaction could be quantified by tracking the intensity of these characteristic peaks over time.

Mass Spectrometry for Fragmentation Pathway Elucidation and Reaction Product Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS is crucial for confirming the molecular weight and elucidating its fragmentation pathways under ionization. uni-saarland.de

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. uni-saarland.deresearchgate.net For a molecule containing two chlorine atoms, the molecular ion peak (M⁺) will appear as a cluster of peaks at M, M+2, and M+4, with a characteristic intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms in the ion.

Upon electron ionization, the molecular ion can undergo fragmentation. The fragmentation pathways are often predictable, favoring the formation of stable carbocations and neutral radicals. uni-saarland.de For this molecule, likely fragmentation pathways include:

Loss of a chlorine radical: [M - Cl]⁺, resulting in a peak at m/z corresponding to the loss of 35 or 37 amu.

Loss of hydrogen chloride: [M - HCl]⁺, a common fragmentation for chloroalkanes and chloroalkenes.

Cleavage of the carbon backbone: Fragmentation of the hexatriene chain can lead to smaller charged fragments.

Loss of a methyl radical: [M - CH₃]⁺.

Analysis of these fragments helps to piece together the structure of the parent molecule and can be used to identify reaction products and impurities in a sample mixture. nih.gov

| Ion | Description | Key Feature |

|---|---|---|

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster | Characteristic 9:6:1 intensity ratio indicating two Cl atoms. |

| [M - Cl]⁺ | Loss of a chlorine radical | Isotopic pattern for one Cl atom will be present. |

| [M - HCl]⁺ | Loss of a neutral HCl molecule | Isotopic pattern for one Cl atom will be present. |

| [M - CH₃]⁺ | Loss of a methyl radical | Isotopic pattern for two Cl atoms will be present. |

Electronic Absorption and Fluorescence Spectroscopy for Excited State Dynamics

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and the dynamics of its excited states. rsc.org The conjugated π-system of this compound is the chromophore responsible for its electronic absorption.

In molecules with conjugated π-systems, the p-orbitals combine to form a set of π molecular orbitals (MOs) of different energy levels. chadsprep.comulethbridge.ca For 1,3,5-hexatriene (B1211904), the six p-orbitals create six π MOs: three bonding (ψ₁, ψ₂, ψ₃) and three anti-bonding (ψ₄, ψ₅, ψ₆*). chadsprep.comyoutube.com In the ground state, the six π-electrons fill the three bonding orbitals.

The highest occupied molecular orbital (HOMO) is ψ₃, and the lowest unoccupied molecular orbital (LUMO) is ψ₄. libretexts.org The absorption of UV or visible light promotes an electron from the HOMO to the LUMO. This is known as a π → π transition. The energy required for this transition (ΔE) corresponds to the energy gap between the HOMO and LUMO. ulethbridge.ca This energy is inversely proportional to the wavelength of light absorbed (λmax).

For the parent compound 1,3,5-hexatriene, the λmax for the HOMO-LUMO transition is approximately 258 nm. libretexts.org The presence of methyl and chloro substituents on the hexatriene backbone is expected to cause a bathochromic shift (a shift to a longer wavelength) in the absorption maximum. This is because both alkyl groups and halogens can interact with the π-system, slightly lowering the HOMO-LUMO energy gap. By measuring the λmax from the UV-Vis spectrum, the HOMO-LUMO gap can be experimentally determined using the equation ΔE = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength of maximum absorbance.

| Parameter | Description | Estimated Value |

|---|---|---|

| Electronic Transition | π → π | HOMO (ψ₃) → LUMO (ψ₄) |

| λmax | Wavelength of maximum absorbance | > 258 nm (predicted red-shift from hexatriene) |

| HOMO-LUMO Gap (ΔE) | Energy difference between frontier orbitals | Inversely related to λmax. |

X-ray Crystallography and Electron Diffraction Studies for Solid-State and Gas-Phase Structures

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. X-ray crystallography provides precise information on atomic positions in the solid state, while gas-phase electron diffraction determines the structure of free molecules without intermolecular forces. wikipedia.org

X-ray Crystallography

Single-crystal X-ray diffraction studies on halogenated hexatriene derivatives reveal key structural motifs that are likely applicable to this compound. For instance, the crystal structure of (E,E,E)-1,6-Bis(2,4-dichlorophenyl)hexa-1,3,5-triene shows that the hexatriene chain is planar. researchgate.net This planarity is a common feature of conjugated polyenes as it maximizes π-orbital overlap. uiuc.edu

In the solid state, intermolecular interactions dictate the crystal packing. For chlorinated organic compounds, halogen bonding (specifically Cl···Cl interactions) and π–π stacking are significant forces. researchgate.net The analysis of (E,E,E)-1,6-Bis(2,4-dichlorophenyl)hexa-1,3,5-triene identified a short intermolecular distance between chlorine atoms of 3.514 (1) Å, indicative of a strong attractive interaction. researchgate.net Such interactions would be expected to play a crucial role in the crystal lattice of the title compound.

Table 2: Crystallographic Data for an Analogous Chlorinated Hexatriene

| Compound | (E,E,E)-1,6-Bis(2,4-dichlorophenyl)hexa-1,3,5-triene |

|---|---|

| Molecular Formula | C₁₈H₁₂Cl₄ |

| Symmetry Feature | Molecule lies about an inversion centre |

| Hexatriene Chain | Planar |

| Torsion Angle (Chain-Ring) | -8.6 (3)° |

| Shortest Intermolecular Cl···Cl distance | 3.514 (1) Å |

| Packing Features | π–π-stacking and strong Cl···Cl interactions |

| Reference | researchgate.net |

Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the bond lengths, angles, and torsional angles of molecules in the gaseous state, free from the influence of crystal packing forces. wikipedia.orgresearchgate.net Early GED studies on unsubstituted 1,3,5-hexatriene confirmed that the trans isomer possesses a planar C2h structure. uiuc.edu These studies were crucial for establishing the bond alternation (the pattern of shorter double bonds and longer single bonds) along the polyene chain. uiuc.edu

While these foundational studies exist for the parent hexatriene, a specific gas-phase electron diffraction study for this compound was not identified in the surveyed literature. Such a study would be valuable to quantify the effects of methyl and chloro substitution on the bond lengths and angles of the hexatriene backbone.

Applications of 2,5 Dimethyl 1,6 Dichloro 1,3,5 Hexatriene in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block or Intermediate in Complex Molecule Synthesis

The bifunctional nature of 2,5-dimethyl-1,6-dichloro-1,3,5-hexatriene, characterized by two terminal vinyl chloride groups, makes it a prime candidate for use as a key building block in the synthesis of more complex molecules. The vinyl chloride moieties are amenable to a variety of carbon-carbon bond-forming reactions, which are fundamental to modern organic synthesis.

Notably, the terminal chloro-substituents can participate in transition-metal-catalyzed cross-coupling reactions. This reactivity allows the hexatriene core to be integrated into larger molecular frameworks. For instance, reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings could be employed to attach aryl, alkyl, or alkynyl groups, thereby extending the carbon skeleton. The stereoselective synthesis of related polyenes, such as 1,6-diphenyl-1,3,5-hexatrienes, often utilizes a building-block approach where vinyl groups are coupled sequentially. rsc.org Similarly, this compound could serve as a C8-building block to construct complex polyene natural product motifs. nih.gov

The presence of two reactive sites also allows for the potential synthesis of macrocycles or cyclic compounds through intramolecular coupling reactions under appropriate conditions, or for the creation of linear oligomers and polymers via sequential intermolecular couplings. The methyl groups at the 2- and 5-positions would sterically and electronically influence these coupling reactions, potentially affecting reaction rates and product selectivity.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Coupling Reaction | Reagent/Catalyst System (Example) | Potential Product Type |

| Suzuki-Miyaura | Arylboronic acid / Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted hexatriene |

| Stille | Organostannane (e.g., Aryl-SnBu₃) / Pd catalyst | Aryl-substituted hexatriene |

| Heck | Alkene / Pd catalyst / Base | Extended polyene system |

| Sonogashira | Terminal alkyne / Pd & Cu catalysts / Base | Alkynyl-substituted hexatriene |

| Yamamoto | Ni(COD)₂ | Cyclotrimerization or polymerization |

Precursor for Functional Organic Materials and Polymers

The conjugated π-system of the hexatriene backbone is a fundamental feature for the development of functional organic materials. The ability to chemically modify the molecule at its termini makes this compound a versatile precursor for polymers and materials with tailored electronic and optical properties.

Conjugated polymers are a cornerstone of modern materials science, prized for their unique electronic properties. costantinilab.com The hexatriene unit can be incorporated into polymer main chains to create materials with extended π-conjugation. Research has demonstrated the synthesis of novel conjugated polymers that contain alternating hexa-1,3,5-triene and phenylene segments, confirming the viability of this structural unit in polymer chemistry. rsc.org

Starting from this compound, polycondensation reactions via cross-coupling could yield poly(arylene vinylene) (PAV) or poly(alkynylene vinylene) type structures. The choice of co-monomer would allow for precise tuning of the resulting polymer's properties. The methyl groups would enhance the solubility of the resulting polymers in organic solvents, a crucial factor for processability, while also influencing the polymer's morphology and electronic energy levels. The specific substitution pattern can modulate electronic and optical properties, conferring solubility and influencing self-aggregation behavior. researchgate.net

Materials with extended π-conjugation are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The hexatriene core of this compound provides a conjugated pathway for charge carriers. By functionalizing this core through its chloro-termini with various electron-donating or electron-accepting groups, it would be possible to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This energy-level engineering is critical for efficient charge injection and transport in electronic devices.

While this specific molecule has not been reported in device applications, theoretical studies on other substituted hexatrienes have shown that the introduction of donor and acceptor groups can lead to large non-linear optical properties, which are relevant for optoelectronic applications. researchgate.net Polymers derived from this monomer could potentially be used as active semiconducting layers or as luminescent materials in OLEDs.

The optical properties of a conjugated molecule, such as its absorption and emission wavelengths, are intrinsically linked to its electronic structure. The introduction of substituents onto a conjugated backbone is a well-established strategy for tuning these properties. Halogenation, in particular, is known to significantly impact the optical and photophysical behavior of organic materials. rsc.orgmdpi.com

Studies on halogenated 1,6-diphenyl-1,3,5-hexatrienes have shown that chlorine substitution influences solid-state fluorescence and molecular packing, which in turn alters the material's optical transition energies. researchgate.net For this compound, the chloro and methyl groups would modify the HOMO-LUMO gap of the hexatriene system, thereby shifting its absorption and fluorescence spectra. The chlorine atoms, being electronegative, would likely lower the energy levels of the molecular orbitals. pressbooks.pub This principle allows for the rational design of dyes, pigments, and fluorescent probes with specific spectral characteristics.

Table 2: Predicted Influence of Substituents on Hexatriene Properties

| Substituent | Position(s) | Predicted Effect on Electronic/Optical Properties |

| Chlorine | 1, 6 | Lowers HOMO/LUMO energy levels due to inductive effect; may influence solid-state packing and fluorescence. researchgate.net |

| Methyl | 2, 5 | Weak electron-donating effect (hyperconjugation); increases solubility; introduces steric effects that can alter planarity and packing. |

Strategies for Diversity-Oriented Synthesis Utilizing the Hexatriene Framework

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules from a common starting material. cam.ac.ukmdpi.com The symmetrical and bifunctional nature of this compound makes it an ideal scaffold for DOS strategies.

Starting with this central hexatriene framework, a library of compounds could be generated by performing different reactions at the two vinyl chloride termini. For example, a "split-pool" synthesis approach could be envisioned where the starting material is subjected to a coupling reaction with one set of building blocks (e.g., various boronic acids). The resulting mixture of monosubstituted products could then be split and reacted with a second, different set of building blocks. This modular strategy would rapidly generate a large number of distinct, complex molecules built around the C8 core. Such approaches have been successfully used to create stereodefined alkenes from versatile intermediates. nih.gov The resulting library could then be screened for biological activity or novel material properties.

Exploitation in Photocatalysis or Photochemical Reactions (as a sensitizer (B1316253) or reactant)

Polyenes are inherently photoreactive due to their extended π-electron systems. Upon absorption of light, they can undergo a variety of transformations, including isomerization, cyclization, and degradation. nih.gov The photochemical behavior of chlorinated organic compounds often involves the cleavage of the carbon-halogen bond. aaru.edu.jo

As a reactant, this compound could potentially undergo light-induced cyclization reactions or reductive dechlorination. researchgate.net Photochlorination is a known method for functionalizing molecules, suggesting that under certain conditions, further reaction with chlorine radicals could occur. wikipedia.orgresearchgate.net

While its direct use as a photocatalyst is not documented, many organic dyes with conjugated systems can act as photosensitizers. researchgate.net It is conceivable that the hexatriene core could absorb light energy and transfer it to another molecule to initiate a reaction. However, the photochemical instability of many simple polyenes might limit its application as a robust photocatalyst without further structural modification. nih.gov

Historical Context and Evolution of Research on Halogenated Hexatrienes

Early Investigations into Polyhalogenated Polyenes

The origins of research into complex molecules like halogenated hexatrienes can be traced back to the 19th century, with groundbreaking discoveries in stereochemistry. In 1848, Louis Pasteur's work with tartaric acid salts revealed the concept of molecular asymmetry, demonstrating that molecules could exist as non-superimposable mirror images. researchgate.netacs.org This laid the groundwork for understanding the spatial arrangement of atoms. The subsequent proposal of the tetrahedral carbon atom independently by Jacobus Henricus van't Hoff and Joseph Achille Le Bel in 1874 provided a crucial framework for visualizing molecules in three dimensions. researchgate.net

The concept of conjugated systems, which is central to the structure of hexatrienes, was introduced by Johannes Thiele in 1899. 182.160.97 He described the alternating single and multiple bonds that result in delocalized electrons across a system of p-orbitals, leading to increased stability. 182.160.97 Early research into polyhalogenated compounds, those containing multiple halogen atoms, was largely driven by their utility in synthesis and their presence in various industrial applications. rroij.combritannica.combritannica.comadichemistry.com Compounds like chloroform (B151607) and carbon tetrachloride became common solvents and reagents. adichemistry.com The study of polyhalogenated polyenes, however, presented greater complexity due to the interplay of the conjugated system with multiple halogen substituents. The development of methods to synthesize such compounds was a significant focus of early organohalogen chemistry. britannica.com

Milestones in the Elucidation of Hexatriene Reactivity and Stereochemistry

A pivotal moment in understanding the reactivity and stereochemistry of hexatrienes came with the establishment of the Woodward-Hoffmann rules in 1965. rroij.commodechem.comlookchem.comchemsrc.com These principles, developed by Robert Burns Woodward and Roald Hoffmann, explain the stereochemical outcomes of pericyclic reactions, including the electrocyclic reactions that are characteristic of hexatrienes. rroij.commodechem.comlookchem.comchemsrc.com The rules predict whether the ring-closure of a hexatriene will be conrotatory or disrotatory based on thermal or photochemical conditions. rroij.commodechem.comchemsrc.com This theoretical framework was a major leap from earlier mechanistic studies and provided a powerful predictive tool for a wide range of reactions.

The stereochemistry of halogen addition to conjugated dienes and trienes was another area of intense investigation. It was found that electrophilic addition to conjugated dienes can lead to both 1,2- and 1,4-addition products, with the ratio of these products often depending on reaction conditions such as temperature. libretexts.orgyoutube.com This demonstrated the complex interplay of kinetic and thermodynamic control in these systems. libretexts.orgyoutube.com

The synthesis of specific halogenated hexatrienes has also been a notable area of research. For instance, the McMurry reaction, which involves the reductive coupling of two carbonyl groups using a titanium chloride compound, has been developed for the stereoselective synthesis of 1,6-dichloro-1,3,5-hexatriene derivatives from β-chloroacrylaldehydes. wikipedia.orgalfa-chemistry.comthieme-connect.denih.govrsc.org This reaction provides a valuable method for creating symmetrical alkenes with defined stereochemistry. wikipedia.orgalfa-chemistry.com

While detailed research on 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is not extensively available in peer-reviewed literature, its existence is confirmed by its CAS number, 83682-54-6. modechem.comlookchem.comchemsrc.comguidechem.comchemsrc.comchemnet.com The specific stereoisomer (1E,3E,5E)-1,6-dichloro-2,5-dimethyl-hexa-1,3,5-triene has been identified. modechem.comguidechem.comchemsrc.com The synthesis of such a compound would likely involve methods developed for other dichlorinated hexatrienes.

Impact of New Methodologies (e.g., Computational Chemistry, Advanced Spectroscopy) on Hexatriene Research

The advent of advanced analytical and computational techniques has revolutionized the study of halogenated hexatrienes. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, has become an indispensable tool for determining the stereochemistry of polyenes. guidechem.com Techniques such as the Nuclear Overhauser Effect (NOE) allow for the elucidation of through-space interactions between atoms, providing definitive proof of the geometric arrangement of substituents around the double bonds. guidechem.com

Computational chemistry has provided unprecedented insight into the mechanisms of reactions involving hexatrienes. britannica.comalfa-chemistry.com Density Functional Theory (DFT) and other methods allow for the calculation of transition state energies and the visualization of molecular orbitals, offering a detailed understanding of why certain reaction pathways are favored over others. britannica.comalfa-chemistry.com These computational studies have been particularly valuable in exploring the mechanisms of enzymatic halogenation, revealing the diverse ways in which nature incorporates halogens into organic molecules. britannica.comalfa-chemistry.com

Advanced spectroscopic techniques have also been crucial in studying the properties of conjugated polyenes. The photochemistry of these molecules, including their fluorescence properties and geometric isomerization upon exposure to light, has been extensively investigated. researchgate.netresearchgate.net These studies are important for potential applications in materials science, such as in the development of nonlinear optical materials. researchgate.net

Data Tables

Table 1: Key Historical Developments in the Study of Halogenated Hexatrienes

| Year | Milestone | Contribution | Key Figures |

| 1848 | Discovery of Molecular Asymmetry | Established the concept of stereoisomers. | Louis Pasteur |

| 1874 | Proposal of the Tetrahedral Carbon | Provided the 3D structural basis for organic molecules. | J.H. van't Hoff & J.A. Le Bel |

| 1899 | Introduction of "Conjugation" | Described the electronic nature of alternating double bonds. | Johannes Thiele |

| 1965 | Woodward-Hoffmann Rules | Explained the stereochemistry of pericyclic reactions. | R.B. Woodward & R. Hoffmann |

| 1970s | Development of McMurry Reaction | Enabled stereoselective synthesis of alkenes from carbonyls. | John E. McMurry |

Table 2: Spectroscopic and Computational Methods in Hexatriene Research

| Technique | Application | Information Gained |

| NMR Spectroscopy | Structural Elucidation | Determination of connectivity and stereochemistry (E/Z isomers). |

| Nuclear Overhauser Effect (NOE) | Stereochemical Assignment | Confirmation of spatial proximity of atoms. |

| Computational Chemistry (DFT) | Mechanistic Studies | Calculation of reaction pathways and transition state energies. |

| UV-Vis Spectroscopy | Electronic Properties | Analysis of the conjugated π-system and its electronic transitions. |

| Fluorescence Spectroscopy | Photophysical Properties | Study of excited states and potential for light-emitting applications. |

Future Directions and Emerging Research Avenues for 2,5 Dimethyl 1,6 Dichloro 1,3,5 Hexatriene

Design of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. jocpr.com For 2,5-dimethyl-1,6-dichloro-1,3,5-hexatriene, future research should prioritize the design of synthetic routes that maximize atom economy, moving away from classical methods that may generate significant waste. monash.edujk-sci.comprimescholars.com

Another avenue for sustainable synthesis involves biomimetic approaches, such as chlorine-induced polyene cyclizations. nih.govchemrxiv.orgchemrxiv.org While these methods are typically aimed at producing cyclic products, understanding and controlling the reaction conditions could potentially allow for the isolation of linear, chlorinated polyenes. The use of reagents like chloroiodane-HFIP networks, which mimic the enzymatic pocket of terpene cyclases, could provide a highly selective means of chlorination under mild conditions. nih.govchemrxiv.orgchemrxiv.org

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic C-H Functionalization | High atom economy, direct synthesis from simple precursors, potential for high stereoselectivity. nih.gov | Development of suitable catalysts, control of regioselectivity, optimization of reaction conditions. |

| Biomimetic Chlorination | High selectivity, mild reaction conditions, environmentally benign reagents. nih.govchemrxiv.org | Preventing cyclization, controlling the degree of chlorination, adapting the method for acyclic products. |

| Modified Wittig-type Reactions | Well-established reactivity, potential for stereocontrol. | Poor atom economy due to stoichiometric phosphine (B1218219) oxide byproduct, generation of waste. |

Computational Design and Prediction of Derivatives with Tuned Reactivity or Material Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the properties of novel molecules and guiding experimental efforts. researchgate.netnih.govdigitellinc.com For this compound, DFT calculations can provide valuable insights into its electronic structure, reactivity, and potential as a building block for advanced materials.

The interplay of the electron-donating methyl groups and the electron-withdrawing chlorine atoms is expected to significantly influence the electronic properties of the conjugated system. acs.orgnih.gov Computational studies can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for determining the material's potential in electronic applications such as organic semiconductors. nih.gov Furthermore, the effect of substituent position on these properties can be systematically investigated to design derivatives with tailored electronic band gaps. nih.gov

By computationally screening a virtual library of derivatives with different substitution patterns, it is possible to identify candidates with desirable properties for specific applications. For example, the introduction of additional functional groups could modulate the molecule's self-assembly behavior, leading to materials with interesting optical or electronic properties in the solid state.

The following table summarizes key electronic properties that can be predicted through computational studies.

| Predicted Property | Computational Method | Potential Impact on Application |

|---|---|---|

| HOMO-LUMO Gap | DFT, TD-DFT nih.gov | Determines the electronic band gap, crucial for semiconductor and photophysical applications. nih.gov |

| Electron Affinity and Ionization Potential | DFT researchgate.net | Influences charge injection and transport properties in electronic devices. |

| Molecular Electrostatic Potential | DFT researchgate.net | Predicts sites for electrophilic and nucleophilic attack, guiding the design of new reactions. |

| Vibrational Frequencies | DFT researchgate.net | Aids in the experimental characterization of the molecule and its derivatives via IR and Raman spectroscopy. |

Exploration of Unconventional Applications in Emerging Chemical Technologies

The unique structure of this compound opens the door to a range of potential applications beyond traditional uses of polyenes. The presence of reactive chlorine atoms at the termini of the conjugated system makes it an interesting monomer for polymerization reactions.

One area of exploration is the use of this compound in the synthesis of novel conjugated polymers. unizin.org The dichloro functionality could allow for polymerization through various cross-coupling reactions, leading to polymers with a highly regular structure. The methyl substituents would enhance the solubility of the resulting polymer, a common challenge in the processing of conjugated polymers. Such polymers could find applications in organic electronics, sensors, or as components in advanced composite materials.

Furthermore, the diene moiety within the hexatriene structure suggests its potential use in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex molecular architectures. The chlorinated and methylated backbone would impart specific steric and electronic properties to the resulting adducts, making this a valuable tool for the synthesis of novel organic compounds.

The potential for this molecule to act as a precursor for functionalized diene-elastomers is another promising avenue. rsc.orgnih.gov Through controlled chemical modifications, it may be possible to create novel rubber materials with tailored properties, such as enhanced thermal stability or chemical resistance. pressbooks.pub

Bridging Theoretical Predictions with Advanced Experimental Characterization for Deeper Mechanistic Understanding

A synergistic approach that combines theoretical calculations with advanced experimental techniques is essential for a comprehensive understanding of the structure-property relationships in novel compounds like this compound. mdpi.comresearchgate.netrsc.org While computational studies can provide predictions of molecular properties and reaction pathways, experimental validation is crucial.

Advanced spectroscopic techniques, such as multidimensional NMR and near-infrared (NIR) spectroscopy, can be used to elucidate the precise three-dimensional structure and electronic properties of the molecule and its derivatives. nih.gov These experimental data can then be used to benchmark and refine the computational models, leading to more accurate predictions.

For understanding the reactivity of this compound, kinetic studies of its participation in various reactions, such as polymerization or cycloaddition, can be performed. The experimental kinetic data can be compared with the activation barriers and transition state geometries predicted by DFT calculations to gain a deep mechanistic insight into the reactions. youtube.comkhanacademy.org This combined approach is particularly valuable for understanding the role of the methyl and chloro substituents in directing the reactivity and selectivity of the hexatriene system.

The following table outlines a potential integrated theoretical and experimental workflow.

| Research Question | Theoretical Approach | Experimental Technique | Expected Outcome |

|---|---|---|---|

| What is the ground-state geometry and electronic structure? | DFT geometry optimization and orbital analysis. nih.gov | X-ray crystallography, NMR spectroscopy. | Accurate molecular structure and validation of computational models. |

| What are the key electronic transitions? | TD-DFT calculations of UV-Vis spectrum. nih.gov | UV-Vis and fluorescence spectroscopy. | Understanding of photophysical properties and correlation with electronic structure. |

| What is the mechanism of a specific reaction? | DFT calculation of reaction pathways and transition states. acs.org | In-situ reaction monitoring (e.g., by NMR or IR), kinetic studies. | Elucidation of the reaction mechanism and the role of substituents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.